N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide is an organic compound belonging to the class of trifluoromethylbenzenes. These compounds contain a benzene ring substituted with one or more trifluoromethyl groups. The compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide involves several steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with cyanamide under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide involves its interaction with specific molecular targets. One known target is thymidylate synthase, an enzyme involved in DNA synthesis. The compound inhibits the activity of this enzyme, leading to disruptions in DNA replication and cell proliferation . The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects .
Comparison with Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide can be compared with other similar compounds, such as:
Chlorobenzenes: These compounds contain a chlorine atom attached to a benzene ring and share some chemical properties with this compound.
Biguanides: These compounds contain two guanidine groups and are known for their biological activities.
Aryl chlorides: These compounds have a chlorine atom attached to an aromatic ring and are used in various chemical reactions.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
Molecular Formula |
C9H9ClF3N5 |
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Molecular Weight |
279.65 g/mol |
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C9H9ClF3N5/c10-5-2-1-4(9(11,12)13)3-6(5)17-8(16)18-7(14)15/h1-3H,(H6,14,15,16,17,18) |
InChI Key |
IGFTZEOFHWPCDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=C(N)N=C(N)N)Cl |
Origin of Product |
United States |
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